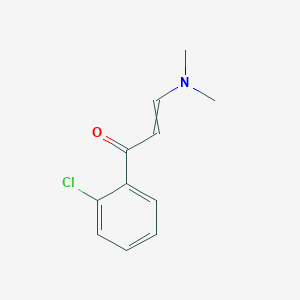

1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

説明

特性

IUPAC Name |

1-(2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXVYAAKABCDLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90707051 | |

| Record name | 1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90707051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75175-78-9 | |

| Record name | 1-(2-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75175-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90707051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive review of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a chalcone structure characterized by a central α,β-unsaturated carbonyl system flanked by aromatic rings. The presence of the dimethylamino group and the chlorophenyl moiety contributes to its chemical reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives against Gram-positive and Gram-negative bacteria, revealing promising Minimum Inhibitory Concentration (MIC) values.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 7.85 | Staphylococcus aureus |

| Sulfadiazine | 7.13 | Staphylococcus aureus |

| Compound 16b (related derivative) | 7.85 | Staphylococcus aureus |

The results demonstrated that the compound's activity is comparable to standard antibiotics like sulfadiazine, suggesting its potential as an alternative treatment for bacterial infections .

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity. In vitro tests against various fungal strains reported MIC values ranging from 16.69 to 78.23 µM for Candida albicans, indicating moderate to good antifungal properties .

The mechanism underlying the antimicrobial activity of this compound involves the inhibition of key enzymes such as Dihydropteroate Synthase (DHPS). Molecular docking studies revealed that the compound interacts effectively with the binding sites of DHPS, leading to competitive inhibition .

Study on Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of chalcone derivatives, including this compound. The research highlighted that compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains .

Anticancer Potential

Emerging studies suggest that chalcone derivatives may also possess anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction .

類似化合物との比較

Chlorophenyl Derivatives

- This may result in higher melting points (e.g., 204–205°C for a 4-chlorophenyl derivative in ) compared to the ortho-substituted target compound .

Electron-Donating vs. Electron-Withdrawing Groups

- 1-(4-(Trifluoromethyl)phenyl) derivative : The trifluoromethyl group, a strong electron-withdrawing substituent, significantly reduces electron density on the aromatic ring, affecting redox properties and stability. This compound exhibited a melting point of 141–145°C .

- 1-(4-(Dimethylamino)phenyl) derivatives: The electron-donating dimethylamino group increases electron density, improving solubility in polar solvents. Such derivatives are often used in nonlinear optical (NLO) applications due to enhanced polarizability .

Antimalarial and Anticancer Derivatives

- Chloroquinoline-linked analogs (e.g., 1-{3-[(7-Chloroquinolin-4-yl)amino]phenyl} derivatives): These compounds, with yields up to 91%, demonstrate potent antimalarial and anticancer activities due to the chloroquinoline moiety. The target compound lacks this bioactive group, suggesting lower inherent activity in these domains .

- Piperidine/pyrrolidine-substituted derivatives : Compounds like 9b and 9c () exhibit hepatoprotective and antibacterial properties, attributed to the hydroxyl and heterocyclic substituents. The absence of such groups in the target compound may limit its bioactivity profile .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

- Ortho-substituted derivatives : The steric hindrance from the 2-chlorophenyl group likely reduces crystallinity, leading to lower melting points compared to para-substituted analogs. For example, the 2-chlorophenyl derivative in (9f ) melts at 127–128°C, while a 4-chlorophenyl analog in melts at 180–181°C .

- Heterocyclic derivatives (e.g., benzothiophene or pyrrole-substituted enaminones): These exhibit distinct UV-Vis absorption profiles due to extended conjugation, whereas the target compound’s phenyl group may result in simpler spectral characteristics .

Nonlinear Optical (NLO) Properties

- 4-Bromophenyl derivative : Asiri et al. reported a first-order hyperpolarizability (β) value 6–8 times higher than urea, attributed to the bromine atom’s polarizability. The target compound’s 2-chlorophenyl group may yield lower β values due to reduced symmetry and conjugation .

Data Tables

Table 1: Comparative Physicochemical Properties

*Assumed based on analogous synthesis in .

Table 2: Spectroscopic Data Comparison

| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (δ, ppm) | Key Features |

|---|---|---|---|

| 1-(2-Chlorophenyl)-3-(dimethylamino)-propenone | ~1670–1650* | 3.0–3.2 (s, N(CH₃)₂), 6.5–7.5 (aryl) | Ortho-Cl deshielding |

| 1-(4-Nitrophenyl) derivative | 1654 | 8.1–8.3 (d, NO₂-substituted) | Strong electron withdrawal |

| Benzothiophene derivative | 1638 | 7.5–8.0 (benzothiophene H) | Heterocyclic conjugation |

*Inferred from and .

準備方法

General Reaction Scheme

$$

\text{2-Chlorobenzaldehyde} + \text{3-Dimethylaminoacetone} \xrightarrow{\text{Base, Solvent}} \text{this compound} + \text{H}_2\text{O}

$$

Typical Procedure

- Reactants: 2-chlorobenzaldehyde and 3-dimethylaminoacetone

- Base: Commonly sodium hydroxide or potassium carbonate

- Solvent: Ethanol, methanol, or water

- Temperature: Ambient to 50 °C

- Reaction Time: 2–6 hours

- Workup: The product is typically isolated by filtration or extraction, followed by recrystallization.

Experimental Example

A representative procedure is as follows:

- Mix equimolar amounts of 2-chlorobenzaldehyde and 3-dimethylaminoacetone in ethanol.

- Add a catalytic amount of sodium hydroxide.

- Stir the mixture at room temperature for 2–4 hours.

- Monitor the reaction by TLC.

- Upon completion, pour the reaction mixture into water, collect the precipitate, and purify by recrystallization.

2.2. Alternative Solvent Systems

Recent studies have explored greener and more efficient solvent systems, such as aqueous media, to improve yield and environmental compatibility. For example, the reaction can be performed in water at 50 °C, yielding the target compound efficiently with minimal by-products.

Data Table: Comparative Reaction Conditions

| Method | Reactants | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Claisen–Schmidt (classic) | 2-Chlorobenzaldehyde, 3-dimethylaminoacetone | NaOH/K2CO3 | Ethanol | 25–30 | 2–4 | 75–90 | Simple workup |

| Claisen–Schmidt (aqueous) | 2-Chlorobenzaldehyde, 3-dimethylaminoacetone | NaOH | Water | 50 | 2 | 85–93 | Green chemistry approach |

Yields and times are representative and may vary depending on scale and purity of reactants.

Research Findings and Analytical Data

- The product is typically obtained as a yellow solid.

- Characterization includes melting point, IR, ^1H-NMR, and ^13C-NMR spectroscopy, confirming the presence of the dimethylamino and chlorophenyl groups.

- The reaction is robust, tolerating various substituents on the aromatic ring, but the presence of the 2-chloro group is essential for the desired product.

Notes and Considerations

- The reaction proceeds via nucleophilic addition of the enolate (from 3-dimethylaminoacetone) to the aldehyde, followed by dehydration.

- Use of aqueous media is recommended for improved safety, environmental impact, and often better yields.

- Purity of starting materials and control of pH are critical for optimal results.

- The product can serve as a precursor for further transformations, such as cyclization to isoxazole derivatives.

Summary Table: Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClNO |

| Molecular Weight | 209.67 g/mol |

| Melting Point | 84–87 °C |

| Appearance | Yellow solid |

| Main Characterization Methods | IR, ^1H-NMR, ^13C-NMR |

Q & A

Q. (Basic) What are the standard synthetic routes for preparing 1-(2-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via a Claisen-Schmidt condensation between 2-chloroacetophenone and dimethylformamide dimethyl acetal (DMF-DMA). Key steps include:

- Solvent-free reflux conditions (10–12 hours at 120–140°C) to promote enaminone formation .

- Monitoring reaction progress via TLC or GC-MS to optimize yield.

- Post-reaction purification using column chromatography (silica gel, ethyl acetate/hexane eluent). Yield improvements (~70–80%) are achieved by controlling moisture levels and using excess DMF-DMA as both reagent and base .

Q. (Advanced) How do substituents on the aromatic ring influence reaction kinetics and regioselectivity in analogous enaminone syntheses?

Substituents like electron-withdrawing groups (e.g., -Cl) on the phenyl ring reduce electron density at the carbonyl carbon, slowing nucleophilic attack by DMF-DMA. Kinetic studies show:

- Meta-substituted chlorophenyl derivatives exhibit slower reaction rates compared to para-substituted analogs due to steric hindrance.

- Regioselectivity in poly-substituted systems can be predicted using DFT calculations to map charge distribution .

II. Structural and Spectral Characterization

Q. (Basic) Which spectroscopic techniques are critical for confirming the structure of this compound, and what key signals should researchers prioritize?

Q. (Advanced) How can discrepancies between experimental and theoretical spectral data (e.g., NMR chemical shifts) be resolved?

Discrepancies arise from solvent effects, conformational flexibility, or computational approximations. Mitigation strategies:

- Use polarizable continuum models (PCM) in DFT calculations to account for solvent .

- Compare solid-state (XRD) and solution-phase (NMR) structures to identify dynamic effects .

- Validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

III. Crystallography and Computational Analysis

Q. (Basic) What crystallographic software and refinement protocols are recommended for determining this compound’s crystal structure?

Q. (Advanced) How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystal packing and stability?

- Graph-set analysis (Etter’s rules) reveals C-H···O and π-π interactions dominate:

- Hirshfeld surface analysis quantifies contact contributions (e.g., H···H, Cl···H) .

IV. Reactivity and Functionalization

Q. (Basic) What are the common derivatization reactions for this enaminone, and how are they monitored?

- Nucleophilic substitution : Replace Cl with -OH/-NH₂ using NaOH/NH₃ .

- Electrophilic addition : Bromine or HCl adds to the α,β-unsaturated system .

- Monitor via UV-Vis (λₐₜₕ ~300 nm for conjugation changes) or in situ FT-IR .

Q. (Advanced) How does palladium-catalyzed C-H functionalization enable site-selective modifications?

- Use Pd(OAc)₂ with directing groups (e.g., ketone) for ortho-olefination:

Biological and Physicochemical Properties

Q. (Basic) What in vitro assays are suitable for evaluating this compound’s bioactivity (e.g., antimicrobial, MAO inhibition)?

Q. (Advanced) How do structural modifications enhance target selectivity (e.g., MAO-A vs. MAO-B)?

- Replace dimethylamino with morpholino to increase hydrophilicity and MAO-B affinity (ΔIC₅₀ = 0.5 μM vs. 2.1 μM for MAO-A) .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve membrane permeability .

VI. Data Contradictions and Validation

Q. (Advanced) How should researchers address conflicting crystallographic data (e.g., bond length variations) in published structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。